2,4-Dichloro-5-fluoropyrimidine
Overview
Description
Synthesis Analysis
The synthesis of 2,4-Dichloro-5-fluoropyrimidine involves multiple chemical reactions tailored to introduce specific functional groups at desired positions on the pyrimidine ring. A notable approach to synthesizing this compound is from 5-fluorouracil (5-FU) using phosphorus oxychloride in the presence of N,N-dimethylaniline (DMA) as an acid acceptor. Optimal conditions include a molar ratio of 5-FU to phosphorus oxychloride, reaction temperature, and time, achieving a maximum yield of 92.2% (Fu Yongfeng et al., 2015).
Molecular Structure Analysis
2,4-Dichloro-5-fluoropyrimidine's molecular structure is characterized by its substitution pattern, which significantly influences its chemical behavior and reactivity. The presence of fluorine and chlorine atoms on the pyrimidine ring affects its electron distribution, making it a versatile intermediate for further chemical modifications. Detailed structural analysis can be achieved through spectroscopic methods such as NMR and X-ray crystallography, providing insights into its three-dimensional conformation and electronic properties.
Chemical Reactions and Properties
This compound participates in various chemical reactions, leveraging its halogen substituents for further functionalization. It serves as a precursor in the synthesis of a wide range of fluoropyrimidine derivatives with potential biological activities. For instance, it can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced with other groups, facilitating the synthesis of novel compounds (Haiming Zhang et al., 2009).
Scientific Research Applications
A study by Wada et al. (2012) highlighted the synthesis of novel 2,4-disubstituted-5-fluoropyrimidines as potential kinase inhibitors, showcasing a facile and regioselective approach for their discovery (Wada et al., 2012).
Myers et al. (1976) emphasized the importance of pharmacokinetic information and the distribution of enzymes in enhancing the clinical utility of fluoropyrimidines in cancer treatment (Myers et al., 1976).
Zhang et al. (2009) presented an economical alternative to a Mitsunobu-based synthesis for a key intermediate in the preparation of potent deoxycytidine kinase inhibitors (Zhang et al., 2009).
Inoue et al. (2005) discussed the role of dihydropyrimidine dehydrogenase inhibitory fluoropyrimidine against non-small cell lung cancer, correlating with tumoral expression of relevant enzymes (Inoue et al., 2005).
Liu et al. (2019) efficiently synthesized 2,6-disubstituted 4-fluoropyrimidines from -CF3 aryl ketones and amidine hydrochlorides, providing a practical approach for medicinal chemistry (Liu et al., 2019).
Wolf et al. (2003) highlighted the importance of noninvasive studies of fluoropyrimidines in understanding their fate and mechanism of action, aiding in individualized chemotherapy strategies (Wolf et al., 2003).
Yongfeng et al. (2015) described the synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from wastewater, achieving a maximum yield of 92.2% (Yongfeng et al., 2015).
Brown and Waring (1974) found that fluoropyrimidines react much faster than other halogenopyrimidines, making them ideal for fast synthesis and chemical reactions (Brown & Waring, 1974).
Safety And Hazards
2,4-Dichloro-5-fluoropyrimidine is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to wear personal protective equipment/face protection, use only under a chemical fume hood, avoid contact with skin, eyes, or clothing, avoid dust formation, and protect from moisture .
Future Directions
2,4-Dichloro-5-fluoropyrimidine can be used as a starting material to synthesize potential kinase inhibitors . This suggests that it could play a significant role in the development of new treatments for cancer.
Relevant Papers The papers retrieved provide valuable information on the synthesis , molecular structure , chemical reactions , mechanism of action , physical and chemical properties , safety and hazards , and future directions of 2,4-Dichloro-5-fluoropyrimidine.
properties
IUPAC Name |
2,4-dichloro-5-fluoropyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2FN2/c5-3-2(7)1-8-4(6)9-3/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPFEQUEHBULBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00290702 | |
Record name | 2,4-Dichloro-5-fluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00290702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-fluoropyrimidine | |
CAS RN |
2927-71-1 | |
Record name | 2,4-Dichloro-5-fluoropyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2927-71-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-5-fluoropyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002927711 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2927-71-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70442 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Dichloro-5-fluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00290702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dichloro-5-fluoropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.154.270 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-Dichloro-5-fluoropyrimidine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLQ52TC9PW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.